Chlorpheniramine-d6 Maleate Salt

Catalog No.
S876212
CAS No.
1219806-45-7
M.F
C20H23ClN2O4
M. Wt
396.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpheniramine-d6 Maleate Salt

CAS Number

1219806-45-7

Product Name

Chlorpheniramine-d6 Maleate Salt

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine

Molecular Formula

C20H23ClN2O4

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

DBAKFASWICGISY-QPEHKQNOSA-N

SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O
  • Isotope-Labeled Internal Standard

    Chlorpheniramine-d6 Maleate Salt acts as an internal standard in mass spectrometry analysis of Chlorpheniramine. Mass spectrometry is a powerful technique for measuring the concentration of drugs in biological samples. The presence of the deuterium atoms differentiates the internal standard from the original drug molecule, allowing for accurate quantification [].

  • Metabolic Studies

    Chlorpheniramine-d6 Maleate Salt can be used to investigate the metabolism of Chlorpheniramine in the body. By administering the labeled compound and analyzing the resulting metabolites, researchers can gain insights into the breakdown pathways and potential drug interactions [].

  • Pharmacokinetic Studies

    Pharmacokinetic studies explore the absorption, distribution, metabolism, and excretion of drugs. Chlorpheniramine-d6 Maleate Salt can be employed to track the movement of Chlorpheniramine through the body, providing valuable information on its bioavailability and elimination rate [].

Chlorpheniramine-d6 Maleate Salt is a deuterated form of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions, hay fever, and cold symptoms. The "d6" designation indicates that the compound contains six deuterium atoms, which are isotopes of hydrogen. This modification is significant for research applications, particularly in pharmacokinetic studies and metabolic profiling. The molecular formula of Chlorpheniramine-d6 Maleate Salt is C20H17D6ClN2O4C_{20}H_{17}D_6ClN_2O_4 with a molecular weight of approximately 396.90 g/mol .

Chlorpheniramine (the non-deuterated form) works by competitively blocking histamine receptors, thereby preventing the allergic response []. Chlorpheniramine-d6 likely retains this mechanism but is not intended for therapeutic use.

Chlorpheniramine-d6 Maleate Salt undergoes typical reactions associated with amine compounds, including:

  • Acid-base reactions: The maleate salt form allows for protonation and deprotonation, making it soluble in aqueous solutions.
  • Nucleophilic substitutions: The presence of the chlorine atom in the structure can lead to nucleophilic attack, potentially forming new derivatives.
  • Deuterium exchange reactions: In the presence of suitable conditions, deuterium atoms can exchange with hydrogen in various solvents, which is useful for tracing metabolic pathways in biological studies .

Chlorpheniramine-d6 Maleate Salt exhibits antihistaminic properties by blocking the H1 histamine receptor. This action reduces symptoms associated with allergic responses, such as itching, sneezing, and runny nose. The deuterated form may also provide insights into metabolic pathways due to its unique isotopic labeling, allowing researchers to track its distribution and metabolism in biological systems more accurately .

The synthesis of Chlorpheniramine-d6 Maleate Salt typically involves:

  • Preparation of Chlorpheniramine-d6: This can be achieved through the deuteration of Chlorpheniramine using deuterated reagents under controlled conditions.
  • Formation of Maleate Salt: Chlorpheniramine-d6 is then reacted with maleic acid to form the maleate salt. This reaction usually involves dissolving both components in a suitable solvent and allowing them to react at elevated temperatures.
  • Purification: The resulting compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for research applications .

Chlorpheniramine-d6 Maleate Salt is primarily used in:

  • Pharmacokinetic studies: Its deuterated nature allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion in biological systems.
  • Metabolic profiling: Researchers utilize this compound to study metabolic pathways and interactions within biological matrices.
  • Development of antihistamines: It serves as a reference standard in the development and testing of new antihistaminic drugs .

Studies involving Chlorpheniramine-d6 Maleate Salt focus on its interaction with various biological systems. Key areas include:

  • Drug-drug interactions: Investigating how this compound interacts with other medications to assess potential adverse effects or altered efficacy.
  • Metabolic interactions: Understanding how the presence of deuterium affects metabolic pathways compared to non-deuterated forms.
  • Receptor binding studies: Evaluating its binding affinity to histamine receptors compared to other antihistamines .

Chlorpheniramine-d6 Maleate Salt shares similarities with various other antihistamines and compounds used in allergy treatment. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
ChlorpheniramineC16H19ClN2C_{16}H_{19}ClN_2Non-deuterated version; widely used antihistamine
DiphenhydramineC17H21N1C_{17}H_{21}N_1First-generation antihistamine; sedative effects
BrompheniramineC17H20BrN1C_{17}H_{20}BrN_1Similar structure; has bromine instead of chlorine
CetirizineC21H25ClN2O3C_{21}H_{25}ClN_2O_3Second-generation; less sedative effect

The primary uniqueness of Chlorpheniramine-d6 Maleate Salt lies in its isotopic labeling with deuterium, which provides enhanced tracking capabilities in pharmacological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying drug metabolism and interactions in detail .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.1722954 g/mol

Monoisotopic Mass

396.1722954 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-08-15

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